molecular formula C17H15NO3 B13790990 Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy- CAS No. 92901-07-0

Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy-

Cat. No.: B13790990
CAS No.: 92901-07-0
M. Wt: 281.30 g/mol
InChI Key: LXVZVYKQLBVLPT-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetamide group attached to a fluorenyl ring system, which is further substituted with an acetyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- typically involves multi-step organic reactions One common method includes the acylation of 7-acetyl-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the acetyl group or convert the fluorenyl ring to a more saturated system using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deacetylated or more saturated fluorenyl derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. The fluorenyl ring system allows for strong binding interactions, while the acetamide and hydroxy groups provide additional sites for hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-(ACETYLOXY)
  • ACETAMIDE,N-(7-FLUORO-9H-FLUOREN-2-YL)-N-HYDROXY-

Uniqueness

ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- is unique due to its specific substitution pattern on the fluorenyl ring, which imparts distinct chemical and biological properties. The presence of both acetyl and hydroxy groups allows for versatile reactivity and potential for diverse applications in research and industry.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and innovations.

Properties

CAS No.

92901-07-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxyacetamide

InChI

InChI=1S/C17H15NO3/c1-10(19)12-3-5-16-13(7-12)8-14-9-15(4-6-17(14)16)18(21)11(2)20/h3-7,9,21H,8H2,1-2H3

InChI Key

LXVZVYKQLBVLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C(=O)C)O

Origin of Product

United States

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